2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Description
The compound 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide (CAS: 866591-26-6) is a quinoline derivative with a molecular formula of C₂₄H₁₈ClFN₂O₄S and a molecular weight of 484.93 g/mol . Its structure features:
- A 4-oxoquinoline core substituted at position 3 with a benzenesulfonyl group and at position 6 with fluorine.
- An acetamide side chain linked to N-(3-chloro-4-methylphenyl).
This compound belongs to a class of molecules studied for their structural and electronic properties, often leveraged in medicinal chemistry for targeting enzymes or receptors. The fluorine and chlorine substituents enhance electronic effects, while the methyl group contributes to steric modulation.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O4S/c1-15-7-9-17(12-20(15)25)27-23(29)14-28-13-22(33(31,32)18-5-3-2-4-6-18)24(30)19-11-16(26)8-10-21(19)28/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZHOIRAXZOQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide is a synthetic organic molecule belonging to the class of quinoline derivatives. Its unique structure, featuring a quinoline core with various substituents, suggests potential biological activities that can be harnessed for therapeutic applications. This article provides a detailed overview of the biological activity of this compound, encompassing its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 498.95 g/mol. The structural features include:
- A quinoline core that contributes to its pharmacological properties.
- A benzenesulfonyl group which may enhance solubility and biological activity.
- A fluorine atom that can influence the compound's reactivity and interaction with biological targets.
- An acetanilide moiety , which is known for its role in modulating biological pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may function as an inhibitor of various enzymes and receptors involved in critical pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and cell cycle arrest.
- Modulation of Drug Transporters : Similar compounds have been reported to interact with ATP-binding cassette (ABC) transporters, influencing drug absorption and resistance mechanisms in cancer cells.
Anticancer Activity
A study evaluated the anticancer properties of quinoline derivatives, including this compound, against several human cancer cell lines. The results demonstrated significant cytotoxicity, particularly against breast carcinoma (MCF-7) and colon carcinoma (SW480) cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| SW480 | 20 | G2/M phase arrest |
| A549 | 25 | Cytotoxicity via ROS generation |
Enzyme Inhibition Studies
In vitro assays indicated that the compound inhibits AChE with an IC50 value in the low micromolar range, suggesting its potential use in treating Alzheimer's disease by enhancing cholinergic transmission.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 0.5 |
Case Studies
- Case Study on Neuroprotection : In a model simulating neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal death, supporting its potential as a neuroprotective agent.
- Case Study on Antimicrobial Activity : The compound was tested against various bacterial strains, showing promising antibacterial activity, particularly against Gram-positive bacteria.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
The following table summarizes key structural differences and similarities among the target compound and its analogues:
Key Observations and Implications
a) Position 6 Substitution (R1)
- Fluoro (Target) vs. In contrast, ethyl (analogues) increases hydrophobicity, which may improve membrane permeability but reduce solubility .
b) Sulfonyl Group (Position 3)
- Benzenesulfonyl (Target) vs.
c) Acetamide Substituent
- 3-Chloro-4-methylphenyl (Target) vs. 3-Methylphenyl/4-Chlorophenyl/3-Methoxyphenyl (Analogues): The 3-chloro-4-methylphenyl group combines steric (methyl) and electronic (chloro) effects, balancing lipophilicity and solubility.
Hypothetical Research Findings
Synthetic Feasibility: The target compound and its analogues are synthesized via similar routes, such as sulfonylation of the quinoline core followed by amide coupling, as inferred from methods in . Triethylamine in dichloromethane is a common solvent system for such reactions.
Crystallography and Solid-State Properties:
- Derivatives like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () exhibit hydrogen-bonded crystal packing, suggesting that the target compound may also form stable crystalline structures, critical for formulation.
Bioactivity Predictions:
- The fluoro and chloro substituents in the target compound may enhance metabolic stability compared to ethyl -substituted analogues, which are prone to oxidative metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
